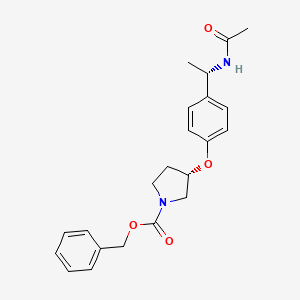
(R)-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenoxy group, and an acetamidoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like iridium or rhodium complexes.
Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated pyrrolidine derivative with a phenol derivative under basic conditions.
Acetamidoethyl Substitution: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with proteins makes it useful in structural biology and drug design .
Medicine
In medicinal chemistry, ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds with amino acid residues, while the acetamido group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
- tert-Butyl 4-((3R)-3-(3-chlorophenoxy)-1-pyrrolidinyl)-1-piperidinecarboxylate
- tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Uniqueness
®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and acetamidoethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzyl (3S)-3-[4-[(1S)-1-acetamidoethyl]phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-16(23-17(2)25)19-8-10-20(11-9-19)28-21-12-13-24(14-21)22(26)27-15-18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3,(H,23,25)/t16-,21-/m0/s1 |
InChI Key |
ZYCRGNCTOGFHLM-KKSFZXQISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O[C@H]2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















